molecular formula C6H8N2O3 B2415507 Butanoic acid, 2-diazo-3-oxo-, ethyl ester CAS No. 2009-97-4

Butanoic acid, 2-diazo-3-oxo-, ethyl ester

Cat. No. B2415507
CAS RN: 2009-97-4
M. Wt: 156.141
InChI Key: JWTPSIXYXYNAOU-UHFFFAOYSA-N
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Patent
US07994179B2

Procedure details

Polymer-bound tosylazide (11 g, 15.4 mmol) (typical loading 1.4 mmol/g, prepared according to Merz et al J. Org. Chem. 2001, 66, 2509-2511) was swollen in dry DCM (40 mL). Ethyl acetoacetate (1.0 g, 7.7 mmol, CAS 141-97-9) and TEA (3.2 mL, 23.1 mmol) were dissolved in DCM (10 mL) and added to the polymer containing solution. The resulting mixture was then shaken at RT under nitrogen until the reaction was judged completed by TLC, typically 6 h. The supernatant was filtered off, then the resin was washed with DCM (3×30 mL) to rinse out residual product. The reaction mixture was then evaporated to dryness to afford the title compound (1.1 g, 92%) as yellow oil.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
S([N:11]=[N+:12]=[N-])(C1C=CC(C)=CC=1)(=O)=O.[C:14]([O:20][CH2:21][CH3:22])(=[O:19])[CH2:15][C:16]([CH3:18])=[O:17]>C(Cl)Cl>[N+:11](=[C:15]([C:16](=[O:17])[CH3:18])[C:14]([O:20][CH2:21][CH3:22])=[O:19])=[N-:12]

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)N=[N+]=[N-]
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
TEA
Quantity
3.2 mL
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was then shaken at RT under nitrogen until the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to the polymer
ADDITION
Type
ADDITION
Details
containing solution
CUSTOM
Type
CUSTOM
Details
was judged completed by TLC, typically 6 h
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The supernatant was filtered off
WASH
Type
WASH
Details
the resin was washed with DCM (3×30 mL)
WASH
Type
WASH
Details
to rinse out residual product
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
[N+](=[N-])=C(C(=O)OCC)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.